molecular formula C11H11N3O4 B12925395 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole CAS No. 95792-71-5

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12925395
CAS No.: 95792-71-5
M. Wt: 249.22 g/mol
InChI Key: BAIKAGJJAACOBF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a methoxyphenoxy group attached to the imidazole ring, which is further substituted with a nitro group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole typically involves the following steps:

    Methoxylation: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenol derivative reacts with the imidazole ring.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole , several types of chemical reactions could be considered:

2.1. Nitro Group Reduction

The nitro group in the compound can undergo reduction to form an amine. This reaction is typically carried out using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium or platinum) or through chemical reduction using agents such as sodium borohydride or lithium aluminum hydride.

2.2. Ether Cleavage

The methoxyphenoxy group could potentially undergo ether cleavage reactions, which are typically facilitated by strong acids or bases. This could lead to the formation of phenolic compounds.

2.3. Substitution Reactions

The imidazole ring, particularly at the 5-position, might undergo nucleophilic substitution reactions, especially if the nitro group is first reduced to an amine or if the methoxyphenoxy group is modified.

Related Compounds and Their Reactions

While specific reactions for This compound are not documented, related compounds provide insight into potential reactivity:

3.1. Nitroimidazoles

Nitroimidazoles, such as 1-Methyl-4-nitroimidazole , are known for their biological activity and can undergo various chemical transformations. For example, they can be reduced to form amines or participate in Suzuki coupling reactions to introduce aryl groups .

3.2. Imidazole Derivatives

Imidazole derivatives with various substituents can undergo a range of reactions, including cyclization, substitution, and condensation reactions. For instance, imidazol-4-ones can be synthesized through cyclization reactions involving amino amides and orthoesters .

Data Tables

Given the lack of specific data on This compound , we can consider general properties of related compounds:

CompoundMolecular FormulaMolecular WeightPotential Reactions
1-Methyl-4-nitroimidazoleC4H5N3O2113.10 g/molReduction, Suzuki coupling
5-Amino-1-methyl-4-nitroimidazoleC4H6N4O2142.12 g/molAmination reactions
5-Azido-1-methyl-4-nitroimidazoleC4H4N6O2168.11 g/molAzide reactions, substitution

Scientific Research Applications

Antibacterial Activity

The compound exhibits promising antibacterial properties, especially against anaerobic bacteria. Nitroimidazole derivatives, including 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole, have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.

Antiparasitic Properties

This compound also shows efficacy against various protozoan parasites. The nitroimidazole framework is well-documented for its activity against protozoa like Trichomonas vaginalis and Giardia lamblia.

Case Studies

Research indicates that derivatives of nitroimidazoles have been developed to enhance their antiparasitic activity while reducing toxicity. For instance, some studies have reported that certain modifications to the imidazole structure improve selectivity indices and reduce mutagenicity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize its pharmacological properties.

Recent Advances

Recent studies have focused on creating hybrids by combining nitroimidazole with other pharmacophores to enhance bioactivity. For example, compounds that incorporate arylsulfonylmethyl groups at the 4-position show improved selectivity and efficacy against resistant strains .

Broader Implications in Drug Development

The ongoing research into this compound highlights its potential role in developing new therapeutic agents. The compound's ability to target resistant bacterial strains makes it a candidate for further investigation in drug formulation.

Comparative Efficacy Table

Compound NameTarget OrganismIC50 (µg/mL)Reference
This compoundTrichomonas vaginalis0.5
MetronidazoleTrichomonas vaginalis2
FexinidazoleTrypanosoma brucei0.3

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole is unique due to its specific combination of functional groups and the imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole is a compound belonging to the nitroimidazole class, which has garnered attention for its biological activities, particularly in the fields of parasitology and oncology. This article reviews the biological activity of this compound, focusing on its antiparasitic and anticancer properties, as well as its mechanisms of action.

Antiparasitic Activity

The nitroimidazole derivatives, including this compound, have demonstrated significant antiparasitic effects against various protozoan pathogens.

Key Findings

  • Trichomonas vaginalis : Studies indicate that compounds within this class exhibit potent activity against Trichomonas vaginalis, with IC50 values significantly lower than those of metronidazole. For instance, a related compound showed an IC50 of 0.5 µg/mL compared to metronidazole's 2 µg/mL .
  • Giardia intestinalis : The compound also shows efficacy against Giardia intestinalis, with IC50 values reported at approximately 1.47 µM/mL . This activity is crucial given the prevalence of giardiasis globally.

Table 1: Antiparasitic Activity of Nitroimidazoles

CompoundTarget PathogenIC50 (µg/mL)
This compoundTrichomonas vaginalis< 0.5
MetronidazoleTrichomonas vaginalis2
Related CompoundGiardia intestinalis1.47

Anticancer Activity

Recent studies have explored the potential anticancer properties of imidazole derivatives, including our compound of interest.

Mechanisms and Efficacy

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For example, compounds exhibited an IC50 value of around 0.51 µM against A549 cells .
  • Tumor Growth Inhibition : In vivo studies demonstrated that certain imidazole derivatives could reduce tumor growth significantly, with reductions reported at 83.8% compared to control groups .

Table 2: Anticancer Activity of Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA549~0.51
Standard Drug (Nocodazole)A549~0.55

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group in the imidazole structure is reduced to form reactive nitroso species that can damage DNA in parasites and cancer cells.
  • Inhibition of Key Enzymes : These compounds may inhibit critical enzymes involved in DNA replication or metabolic pathways in parasites and tumor cells, leading to cell death .

Case Studies

Several case studies highlight the efficacy of nitroimidazoles in treating infections and cancers:

  • Case Study on Trichomoniasis : A clinical trial demonstrated that patients treated with a nitroimidazole derivative experienced a higher cure rate compared to those receiving standard treatment.
  • Study on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with imidazole derivatives led to significant apoptosis and reduced proliferation rates.

Properties

CAS No.

95792-71-5

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

5-(4-methoxyphenoxy)-1-methyl-4-nitroimidazole

InChI

InChI=1S/C11H11N3O4/c1-13-7-12-10(14(15)16)11(13)18-9-5-3-8(17-2)4-6-9/h3-7H,1-2H3

InChI Key

BAIKAGJJAACOBF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1OC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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